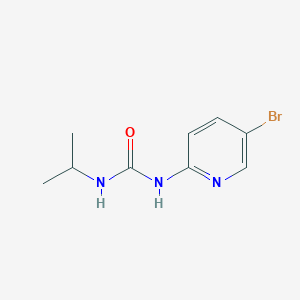

1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea

説明

1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea (5-BPIU) is a small organic molecule with a wide range of applications in scientific research. It is an important tool in organic synthesis, as it can be used to create a variety of compounds with different functional groups. 5-BPIU is also used in a variety of biochemical and physiological studies, due to its ability to interact with proteins and other molecules.

科学的研究の応用

Hybrid Catalysts in Synthesis

Hybrid catalysts, involving organocatalysts, metal catalysts, and others, have been extensively studied for their utility in synthesizing complex organic compounds, such as pyranopyrimidine scaffolds, which are crucial in medicinal chemistry due to their bioactive potential. The use of diverse catalysts facilitates the development of lead molecules with enhanced selectivity, stability, and reduced toxicity, thereby advancing drug design and discovery efforts (Parmar, Vala, & Patel, 2023).

Ureas in Drug Design

Ureas possess unique hydrogen binding capabilities, making them integral in small molecules for drug-target interactions. Their incorporation in drug design enhances the modulation of selectivity and pharmacokinetic profiles of lead molecules. Research has identified various urea derivatives as modulators of biological targets, underscoring the significance of urea moieties in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).

Chemical Inhibitors in Metabolism

The specificity of chemical inhibitors towards cytochrome P450 isoforms in human liver microsomes is critical for understanding drug-drug interactions and metabolic pathways. Selective inhibitors help delineate the involvement of specific CYP isoforms in drug metabolism, informing safer and more effective therapeutic strategies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Urease Inhibitors in Medical Applications

Urease inhibitors target the enzyme urease, involved in infections caused by Helicobacter pylori and Proteus species. While acetohydroxamic acid is the only clinically used urease inhibitor, research continues to explore novel compounds with reduced side effects for treating urinary and gastric tract infections, highlighting the ongoing need for effective urease inhibition strategies (Kosikowska & Berlicki, 2011).

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-6(2)12-9(14)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVSLBGHWJWVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B503327.png)

![2-methyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B503329.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B503336.png)

![1-[3-(trifluoromethyl)benzyl]-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B503337.png)

![1-allyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503338.png)

![2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1H-benzimidazole](/img/structure/B503339.png)

![1-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503340.png)

![1-(3-chlorobenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503342.png)

![1-Methoxy[1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B503343.png)

![12-[(2,5-dichlorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503344.png)

![12-(4-fluorobenzyl)quinoxalino[2,3-b][1,4]benzoxazepin-13(12H)-one](/img/structure/B503347.png)

![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)